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molecular formula C15H22O3 B034957 3,5-Bis-tert-butylsalicylic acid CAS No. 19715-19-6

3,5-Bis-tert-butylsalicylic acid

Cat. No. B034957
M. Wt: 250.33 g/mol
InChI Key: ZWQBZEFLFSFEOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09196837B2

Procedure details

The resulting 12,12-dimethyl-10,12-dihydroindeno[2,1-b]carbazole (7.8 g), iodobenzene (3.7 ml), sodium bisulfite (0.43 g), a copper powder (0.17 g), 3,5-di(tert-butyl)salicylic acid (0.69 g), potassium carbonate (5.71 g), and dodecylbenzene (10 ml) were added to a nitrogen-substituted reaction vessel, heated, and stirred at 170° C. for 10 hours. The mixture was cooled to 100° C., extracted by adding toluene (100 ml), concentrated under reduced pressure, and crystallized using n-hexane (30 ml) to obtain a pale yellow powder of 12,12-dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole (8.73 g; yield 88.3%).
Name
12,12-dimethyl-10,12-dihydroindeno[2,1-b]carbazole
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step One
[Compound]
Name
nitrogen-substituted
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0.17 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:22])[C:14]2[C:6]([N:7]=[C:8]3[C:13]=2[CH:12]=[CH:11][CH:10]=[CH:9]3)=[CH:5][C:4]2[CH:15]=[C:16]3[C:21]([C:3]1=2)=[CH:20][CH2:19][CH:18]=[CH:17]3.I[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.S(=O)(O)[O-].[Na+].C(C1C=C(C(C)(C)C)C=C(C(O)=O)C=1O)(C)(C)C.C(=O)([O-])[O-].[K+].[K+]>[Cu].C(C1C=CC=CC=1)CCCCCCCCCCC>[CH3:1][C:2]1([CH3:22])[C:14]2[C:6]([N:7]=[C:8]3[C:13]=2[CH:12]=[CH:11][CH:10]=[CH:9]3)=[CH:5][C:4]2[CH:15]=[C:16]3[C:21]([C:3]1=2)=[CH:20][CH:19]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[CH:18]=[CH:17]3 |f:2.3,5.6.7|

Inputs

Step One
Name
12,12-dimethyl-10,12-dihydroindeno[2,1-b]carbazole
Quantity
7.8 g
Type
reactant
Smiles
CC1(C2=C(C=C3N=C4C=CC=CC4=C13)C=C1C=CCC=C12)C
Name
Quantity
3.7 mL
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
0.43 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
0.69 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(C(=O)O)=CC(=C1)C(C)(C)C)O
Name
Quantity
5.71 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
nitrogen-substituted
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
copper
Quantity
0.17 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCCCCCCCCCC)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
stirred at 170° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 100° C.
EXTRACTION
Type
EXTRACTION
Details
extracted
ADDITION
Type
ADDITION
Details
by adding toluene (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CC1(C2=C(C=C3N=C4C=CC=CC4=C13)C=C1C=CC(C=C12)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.73 g
YIELD: PERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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